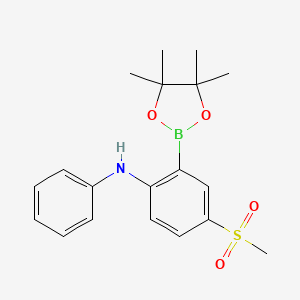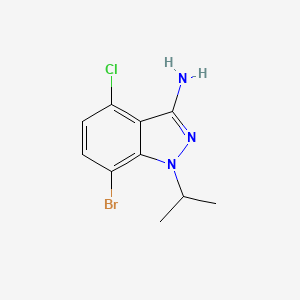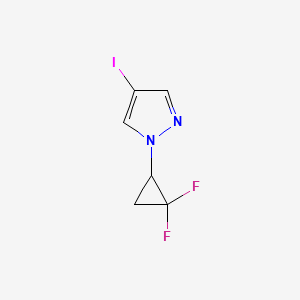
1-(2,2-Difluorocyclopropyl)-4-iodo-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Difluorocyclopropyl)-4-iodo-1H-pyrazole is a synthetic organic compound that features a unique combination of a difluorocyclopropyl group and an iodine-substituted pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-difluorocyclopropyl)-4-iodo-1H-pyrazole typically involves the cyclopropanation of a suitable precursor followed by iodination. One common method involves the reaction of a difluorocyclopropane derivative with a pyrazole precursor under controlled conditions. The iodination step can be achieved using iodine or iodine-containing reagents under mild conditions to introduce the iodine atom at the desired position on the pyrazole ring .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety. The use of advanced purification techniques, such as chromatography, may be necessary to isolate the desired product from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Difluorocyclopropyl)-4-iodo-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, potentially altering the oxidation state of the iodine atom or other functional groups.
Cycloaddition Reactions: The difluorocyclopropyl group can participate in cycloaddition reactions, forming new ring structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as azides, nitriles, or other substituted pyrazoles can be formed.
Oxidation Products: Oxidized derivatives of the pyrazole ring or the difluorocyclopropyl group.
Reduction Products: Reduced forms of the pyrazole ring or the difluorocyclopropyl group.
Scientific Research Applications
1-(2,2-Difluorocyclopropyl)-4-iodo-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies to understand the biological activity of difluorocyclopropyl and iodine-substituted pyrazole derivatives.
Mechanism of Action
The mechanism of action of 1-(2,2-difluorocyclopropyl)-4-iodo-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The difluorocyclopropyl group can enhance the compound’s binding affinity and selectivity, while the iodine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target proteins, leading to specific biological effects .
Comparison with Similar Compounds
- 1-(2,2-Difluorocyclopropyl)-4-chloro-1H-pyrazole
- 1-(2,2-Difluorocyclopropyl)-4-bromo-1H-pyrazole
- 1-(2,2-Difluorocyclopropyl)-4-fluoro-1H-pyrazole
Comparison: 1-(2,2-Difluorocyclopropyl)-4-iodo-1H-pyrazole is unique due to the presence of the iodine atom, which can form stronger halogen bonds compared to chlorine, bromine, or fluorine. This can result in different biological activities and binding affinities, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C6H5F2IN2 |
|---|---|
Molecular Weight |
270.02 g/mol |
IUPAC Name |
1-(2,2-difluorocyclopropyl)-4-iodopyrazole |
InChI |
InChI=1S/C6H5F2IN2/c7-6(8)1-5(6)11-3-4(9)2-10-11/h2-3,5H,1H2 |
InChI Key |
KYWOBSGBUKEFNW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(F)F)N2C=C(C=N2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


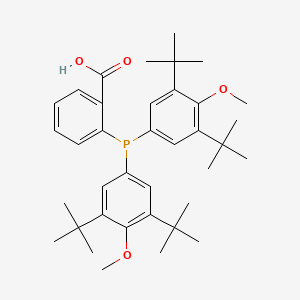
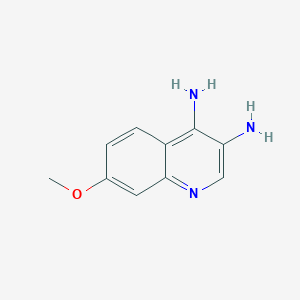
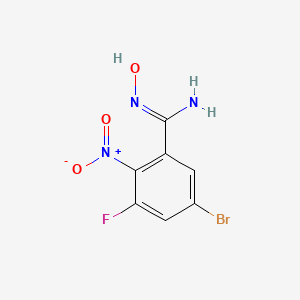
![(1R,3S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B12836151.png)
![Methyl 2-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}benzoate](/img/structure/B12836152.png)
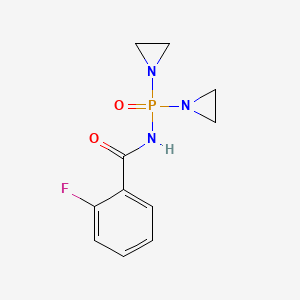
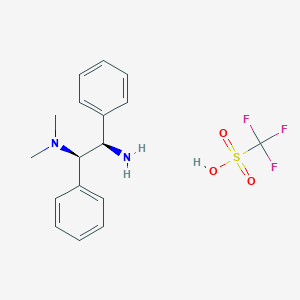
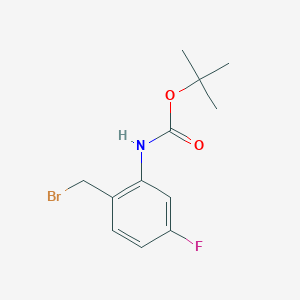
![tert-butyl N-[(2S)-1-amino-3-[3-iodo-4-[4-tri(propan-2-yl)silyloxyphenoxy]phenyl]-1-oxopropan-2-yl]carbamate](/img/structure/B12836191.png)
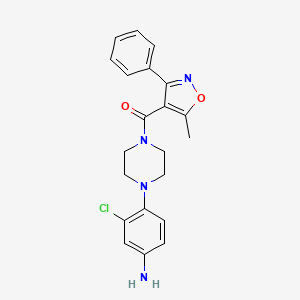
![4,6-Dihydrocyclopenta[c]pyrazol-5(1H)-one](/img/structure/B12836206.png)
![rel-(4aS,10bS)-9-methoxy-3,4,4a,5,6,10b-hexahydro-2H-naphtho[1,2-b][1,4]oxazine](/img/structure/B12836209.png)
